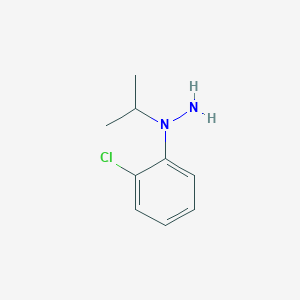
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2-chlorophenyl group and a 1-methylethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitro compounds using hydrazine under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.
Ullmann Reaction: Another method involves the Ullmann reaction, where a halogenated aromatic compound (such as 2-chlorophenyl) is coupled with hydrazine in the presence of a copper catalyst to form the desired hydrazine derivative.
Industrial Production Methods: Hydrazine derivatives are often produced on an industrial scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters (temperature, pressure, solvent) is crucial to achieving efficient production.
Types of Reactions:
Oxidation: Hydrazine derivatives can undergo oxidation reactions to form various oxidized products, such as hydrazones and azo compounds.
Reduction: These compounds can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving hydrazine derivatives often result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazones: Formed through the reaction of hydrazine derivatives with carbonyl compounds.
Azo Compounds: Resulting from the oxidation of hydrazine derivatives.
Amines: Produced through the reduction of hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Hydrazine derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
2-Chlorophenylhydrazine: Similar to the compound but lacks the 1-methylethyl group.
Methylhydrazine: Contains a methyl group instead of the 1-methylethyl group.
p-Toluenesulfonyl Hydrazide: Another hydrazine derivative with a different aromatic substituent.
Uniqueness: Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.
Propiedades
Número CAS |
4844-07-9 |
|---|---|
Fórmula molecular |
C9H13ClN2 |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-1-propan-2-ylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,11H2,1-2H3 |
Clave InChI |
YUXABENTEGROET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















